2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid
Overview
Description
2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[34]octan-2-yl)acetic acid is a synthetic organic compound that features a spirocyclic structure
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid typically involves multiple steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the amine group with tert-butoxycarbonyl anhydride under basic conditions.
Attachment of the acetic acid moiety: This can be done through a coupling reaction using reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the spirocyclic core or the acetic acid moiety.
Reduction: Reduction reactions could target the carbonyl groups or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as alkyl halides or acyl chlorides could be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)propanoic acid
- 2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)butanoic acid
Uniqueness
The uniqueness of 2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid lies in its specific spirocyclic structure and the presence of the tert-butoxycarbonyl protecting group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(5,8-dioxaspiro[3.4]octan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-9(10(15)16)8-6-13(7-8)18-4-5-19-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWXLWGGRWGROP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2(C1)OCCO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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